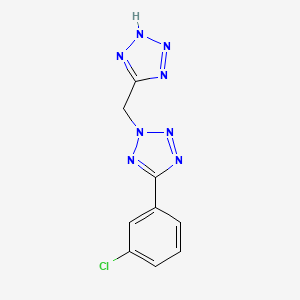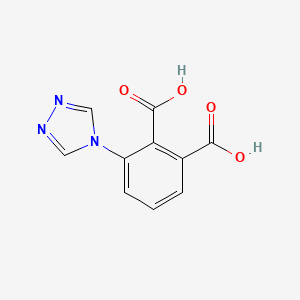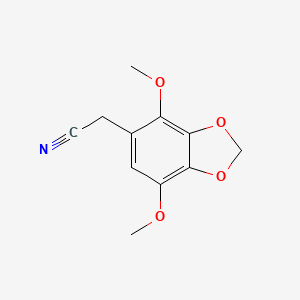
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a benzodioxole ring with methoxy groups at the 4 and 7 positions and an acetonitrile group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid as the starting material.
Conversion to Acid Chloride: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Nucleophilic Substitution: The acid chloride undergoes nucleophilic substitution with potassium cyanide (KCN) to form the nitrile group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
化学反应分析
Types of Reactions: 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Substitution reactions can occur at the methoxy groups or the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
科学研究应用
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound differs by having a propanoic acid group instead of the acetonitrile group.
2-(4,7-Dimethoxy-benzo[1,3]dioxol-5-yl)-1-methyl-ethylamine: This compound has an ethylamine group instead of the acetonitrile group.
This compound's versatility and potential make it a valuable subject of study and application in multiple scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation and advancement in research and industry.
属性
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBXWHOSUNTHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC#N)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7817474.png)
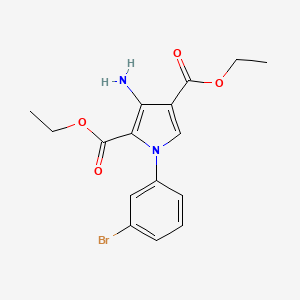
![diethyl 3-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7817486.png)
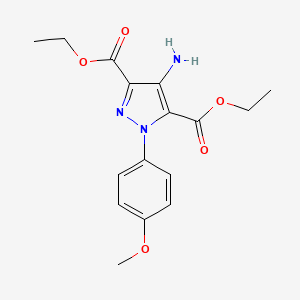


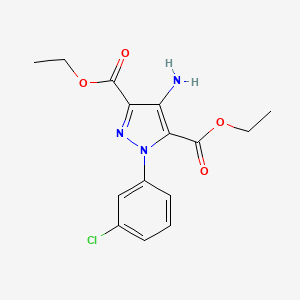
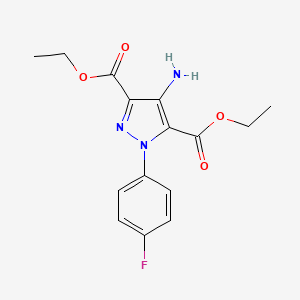

![methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)

![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)
